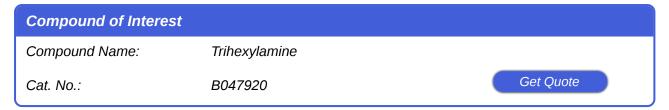


A Comparative Guide to Trihexylamine and Aliquat 336 for Metal Extraction

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For Researchers, Scientists, and Drug Development Professionals

The efficient and selective extraction of metals from aqueous solutions is a critical process in various fields, including hydrometallurgy, analytical chemistry, and environmental remediation. Amine-based extractants have proven to be highly effective for this purpose. This guide provides an objective comparison of two prominent amine-based extractants: **Trihexylamine** (THA), a tertiary amine, and Aliquat 336, a quaternary ammonium salt. This comparison is based on their performance in metal extraction, supported by experimental data from various studies.

Executive Summary

Trihexylamine (THA) and its close industrial analog, Alamine 336 (a mixture of tri-octyl/decyl amines), are tertiary amines that act as weak base anion exchangers. They require protonation by an acid to become active extractants. In contrast, Aliquat 336 is a quaternary ammonium salt with a permanent positive charge, enabling it to function as a strong base anion exchanger over a wider pH range.[1]

The choice between THA and Aliquat 336 depends on the specific metal to be extracted, the composition of the aqueous feed, and the desired process conditions. Generally, Aliquat 336 exhibits a stronger extraction capability for a variety of metals due to its permanent cationic nature. However, THA offers advantages in terms of stripping, often allowing for the recovery of the extracted metal with milder stripping agents.



Physicochemical Properties

A fundamental understanding of the physicochemical properties of these extractants is crucial for optimizing solvent extraction processes.

Property	Trihexylamine (THA)	Aliquat 336
CAS Number	102-86-3[2]	63393-96-4[3]
Molecular Formula	C18H39N[2]	C25H54CIN[4]
Molar Mass	269.5 g/mol [2]	404.16 g/mol [4]
Appearance	Liquid[2]	Colorless to pale orange viscous liquid[4]
Density	~0.79 g/cm³	0.884 g/mL at 25 °C
Boiling Point	~305-307 °C	225 °C[3]
Melting Point	-	-20 °C[4]
Solubility in Water	Low	Partially insoluble[4]

Metal Extraction Performance: A Comparative Analysis

The following tables summarize the extraction performance of **Trihexylamine** (represented by its close analog Alamine 336) and Aliquat 336 for various metals, based on data from different studies. It is important to note that the experimental conditions in these studies may vary, and direct comparison should be made with caution.

Cobalt (Co) and Nickel (Ni) Extraction

The separation of cobalt and nickel is a significant challenge in hydrometallurgy. Both THA and Aliquat 336 have been investigated for this purpose, often in chloride media where cobalt forms extractable anionic chloro-complexes.



Metal	Extractant	Aqueous Medium	Organic Phase	Extraction Efficiency (%)	Reference
Co(II)	Alamine 336	Chloride solution	Kerosene	>90%	[5]
Co(II)	Aliquat 336	Acidic chloride solution	Dodecane with oleyl alcohol	High, selective over Ni(II)	[6]
Co(II)	Aliquat 336	7 M LiCl	Chloroform	Forms (R ₃ MeN ⁺) ₂ Co Cl ₄ ²⁻ and R ₃ MeN ⁺ CoCl 3 ⁻	[7]
Ni(II)	Alamine 336	Chloride solution	Kerosene	Low	[5]
Ni(II)	Aliquat 336	Acidic chloride solution	Dodecane with oleyl alcohol	<10%	[6]

Aliquat 336 generally shows high selectivity for Co(II) over Ni(II) in chloride solutions. Tertiary amines like Alamine 336 are also effective for this separation.[8]

Rare Earth Elements (REEs) Extraction

The extraction of REEs is complex due to their similar chemical properties. Amine-based extractants are used in specific separation schemes.



Metal	Extractant	Aqueous Medium	Organic Phase	Extraction Efficiency (%)	Reference
Eu(III)	Aliquat 336	Nitrate medium	Kerosene with 20% decanol	8.3% to 40.1% (with increasing extractant concentration)	[9]
REEs	Aliquat 336	Not specified	Not specified	Used in commercial processes	[10]

Platinum Group Metals (PGMs) Extraction

Both tertiary amines and quaternary ammonium salts are extensively used for the extraction of PGMs.

Metal	Extractant	Aqueous Medium	Organic Phase	Extraction Efficiency (%)	Reference
Pt(IV)	Alamine 336	Chloride solution	Kerosene	High	[11]
Pt(IV)	Aliquat 336	Chloride solution	Toluene	High	[12]
Pd(II)	Alamine 336	Chloride solution	Kerosene	High	[13]
Pt(IV) & Pd(II)	Aliquat 336 & TBP	6 M HCI	Not specified	High separation factor for Pt(IV)	[14]



In most cases, amine-based extractants such as Alamine/Aliquat are found to be suitable for Pt recovery.[1][11]

Zinc (Zn) Extraction

Metal	Extractant	Aqueous Medium	Organic Phase	Extraction Efficiency (%)	Reference
Zn(II)	Aliquat 336	Spent pickling solution (HCI)	Not specified	>92.4%	[15]
Zn(II)	N-n- hexylaniline (secondary amine)	Thiocyanate and H ₂ SO ₄	Xylene	Quantitative	[16]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for metal extraction using these amines.

General Solvent Extraction Procedure

A typical solvent extraction experiment involves the following steps:

- Preparation of Aqueous Phase: A synthetic aqueous solution is prepared by dissolving a salt of the target metal(s) in deionized water. The pH is adjusted to the desired value using an appropriate acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH).
- Preparation of Organic Phase: The extractant (Trihexylamine or Aliquat 336) is dissolved in a suitable organic diluent (e.g., kerosene, toluene, xylene) to the desired concentration. A phase modifier (e.g., a long-chain alcohol) may be added to prevent the formation of a third phase.
- Extraction: Equal volumes of the aqueous and organic phases are mixed in a separatory funnel or a mixer-settler. The mixture is agitated for a specific period (e.g., 30 minutes) to ensure equilibrium is reached.



- Phase Separation: The mixture is allowed to stand for a certain time to allow for the complete separation of the aqueous and organic phases.
- Analysis: The concentration of the metal in the aqueous phase before and after extraction is
 determined using analytical techniques such as Atomic Absorption Spectrometry (AAS) or
 Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The metal
 concentration in the organic phase is calculated by mass balance.
- Stripping: The metal-loaded organic phase is contacted with a stripping solution (e.g., dilute acid, base, or a complexing agent) to recover the extracted metal into a new aqueous phase.

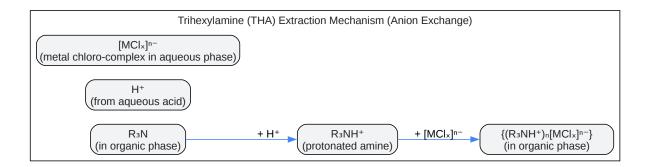
Example Protocol: Cobalt Extraction with Aliquat 336

- Aqueous Phase: A solution of CoCl2 in HCl at a specific concentration.
- Organic Phase: A solution of Aliquat 336 in dodecane with oleyl alcohol as a phase modifier.
- Procedure: Equal volumes of the aqueous and organic phases are shaken for a
 predetermined time. After phase separation, the cobalt concentration in the raffinate (the
 aqueous phase after extraction) is measured to determine the extraction efficiency.

Visualizing the Extraction Mechanisms

The following diagrams, generated using Graphviz, illustrate the fundamental mechanisms of metal extraction by **Trihexylamine** and Aliquat 336.

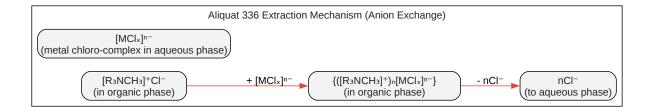




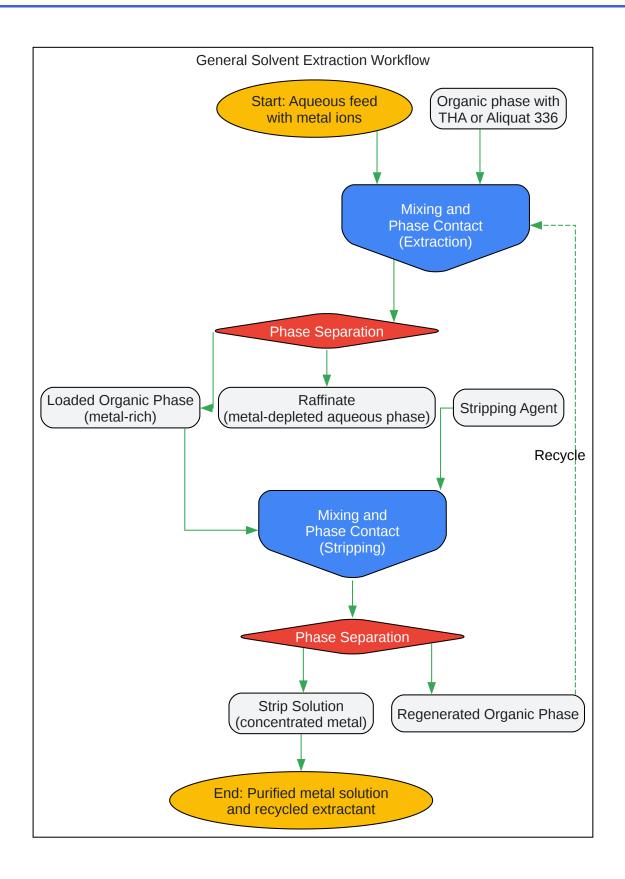
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Trihexylamine (THA) Extraction Mechanism









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